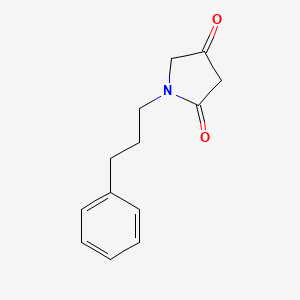

1-(3-Phenylpropyl)-1H-pyrrole-2,4-dione

説明

1-(3-Phenylpropyl)-1H-pyrrole-2,4-dione is a pyrrole-dione derivative featuring a phenylpropyl substituent at the N1 position of the pyrrole ring. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs exhibit diverse biological activities, including anti-inflammatory and enzyme inhibitory effects .

特性

分子式 |

C13H15NO2 |

|---|---|

分子量 |

217.26 g/mol |

IUPAC名 |

1-(3-phenylpropyl)pyrrolidine-2,4-dione |

InChI |

InChI=1S/C13H15NO2/c15-12-9-13(16)14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |

InChIキー |

SUEXDOWRDBPLJH-UHFFFAOYSA-N |

正規SMILES |

C1C(=O)CN(C1=O)CCCC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogs: Pyrrole-Dione Derivatives

Substituent Chain Length and Functional Groups

- 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione (): Differs in the dione position (2,5 vs. 2,4) and substituent functionality (aminopropyl vs. phenylpropyl).

- 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione (): Extends the alkyl chain length to four carbons, which may increase steric hindrance and alter binding interactions in biological systems .

Hydroxy-Substituted Derivatives

- 3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-propylphenyl)-1,5-dihydro-pyrrol-2-one (): Incorporates hydroxyl and benzoyl groups, enhancing polarity. The 2,4-dione core is retained, but additional substituents may influence tautomerism and stability. Synthesized with a 52% yield under modified reaction conditions .

Functional Analogs: Chroman-2,4-dione Derivatives ()

Compounds like 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione share the 2,4-dione motif but replace the pyrrole ring with a chroman scaffold. Chroman derivatives exhibit similar bond lengths and angles, suggesting comparable stability, but the aromatic system may confer distinct electronic properties and bioactivity .

Pharmacologically Active Dione Derivatives

- Enalapril Maleate (): A proline-derived 2,4-dione used as an ACE inhibitor. While structurally distinct, its dione group participates in critical hydrogen-bonding interactions with the ACE active site, highlighting the functional importance of the dione configuration .

- Imidazolidine-2,4-dione Derivatives (): These compounds act as bradykinin B2 receptor antagonists. The imidazolidine ring differs from pyrrole but retains the 2,4-dione motif, demonstrating the versatility of dione-containing scaffolds in drug design .

Solubility and Lipophilicity

- The phenylpropyl group in the target compound likely increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.

- Aminopropyl and hydroxypropyl analogs () exhibit improved solubility due to polar functional groups, which may enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。